Cas no 2354362-69-7 (Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate)
Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Z6039447993
- tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate
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- Inchi: 1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(14)10-16/h10-11H,4-9H2,1-3H3
- InChI Key: RWIZXBRTVLKGBT-UHFFFAOYSA-N
- SMILES: O=CC1CCC21CCN(C(=O)OC(C)(C)C)CC2
Computed Properties
- Exact Mass: 253.16779360 g/mol
- Monoisotopic Mass: 253.16779360 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 253.34
- XLogP3: 1.9
- Topological Polar Surface Area: 46.6
Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37375571-0.05g |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95.0% | 0.05g |
$285.0 | 2025-03-18 | |
| Enamine | EN300-37375571-0.1g |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95.0% | 0.1g |
$426.0 | 2025-03-18 | |
| Enamine | EN300-37375571-0.25g |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95.0% | 0.25g |
$607.0 | 2025-03-18 | |
| Enamine | EN300-37375571-0.5g |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95.0% | 0.5g |
$959.0 | 2025-03-18 | |
| Enamine | EN300-37375571-1.0g |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
| Enamine | EN300-37375571-2.5g |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 | |
| Enamine | EN300-37375571-5.0g |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
| Enamine | EN300-37375571-10.0g |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95.0% | 10.0g |
$5283.0 | 2025-03-18 | |
| 1PlusChem | 1P027XVG-50mg |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95% | 50mg |
$402.00 | 2024-05-23 | |
| 1PlusChem | 1P027XVG-100mg |
tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
2354362-69-7 | 95% | 100mg |
$589.00 | 2024-05-23 |
Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 2354362-69-7): A Comprehensive Overview
Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate, identified by its CAS number 2354362-69-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic azaheterocycle features a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic chemistry. The compound's molecular architecture, combining a tert-butyl ester group, an aldehyde functionality, and an azaspiro scaffold, positions it as a versatile intermediate for the development of novel bioactive molecules.
The spirocyclic core of Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is a critical feature, contributing to its distinct chemical and biological properties. Spirocycles are known for their rigid three-dimensional structures, which can enhance binding affinity and selectivity in drug-receptor interactions. The presence of an azaheterocycle further adds to the compound's complexity, offering opportunities for modulating pharmacological activity through various chemical modifications.
In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores in the design of small-molecule drugs. The aldehyde group in Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate serves as a reactive handle for further functionalization, enabling the synthesis of more complex derivatives. This reactivity has been exploited in the development of novel therapeutic agents targeting various biological pathways.
One of the most compelling aspects of Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is its utility as a building block in medicinal chemistry. The tert-butyl ester group provides stability while allowing for selective cleavage under specific conditions, facilitating the introduction of additional functional moieties. This flexibility makes it an attractive candidate for library synthesis and high-throughput screening programs aimed at identifying new drug candidates.
Recent studies have highlighted the potential of spirocyclic azaheterocycles in modulating enzyme activity and receptor binding. For instance, derivatives of spirocyclic azaheterocycles have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The aldehyde functionality in Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate allows for conjugation with biomolecules such as peptides and proteins, opening up possibilities for the development of targeted therapies.
The synthesis of Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate involves multi-step organic transformations that showcase the compound's synthetic accessibility despite its complex structure. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric transformations, have been employed to construct the spirocyclic core with high enantioselectivity. These techniques are crucial for producing enantiomerically pure compounds, which are often required for optimal pharmacological activity.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Spirocyclic azaheterocycles, in particular, have emerged as a promising class of molecules due to their unique structural features and biological activities. The presence of both nitrogen and oxygen heteroatoms in the spirocyclic framework enhances the compound's interactability with biological targets, making it a valuable scaffold for drug design.
In conclusion, Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 2354362-69-7) represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its unique structural features, reactivity, and synthetic accessibility make it a versatile intermediate for the development of novel bioactive molecules. As research continues to uncover new applications for spirocyclic azaheterocycles, compounds like this are poised to play a crucial role in the next generation of therapeutic agents.
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